molecular formula C7H5N3O2 B8790241 Methyl 5-cyanopyrimidine-2-carboxylate

Methyl 5-cyanopyrimidine-2-carboxylate

Cat. No.: B8790241
M. Wt: 163.13 g/mol
InChI Key: QWROEEMWVHGMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyanopyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

methyl 5-cyanopyrimidine-2-carboxylate

InChI

InChI=1S/C7H5N3O2/c1-12-7(11)6-9-3-5(2-8)4-10-6/h3-4H,1H3

InChI Key

QWROEEMWVHGMGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=N1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-bromopyrimidine-2-carboxylate (2.30 g, 10.6 mmol) and copper (I) cyanide (1.92 g, 21.4 mmol) in a 100 mL round bottom flask was added DMA (21 mL). The reaction mixture was degassed by bubbling nitrogen through the solution for 5 min. The reaction mixture was heated to 110° C. for 2 d and cooled to room temperature. The reaction mixture was diluted with EtOAc and water and filtered through a glass frit (medium). The filtrate was transferred to a separatory funnel. The aqueous phase was extracted with EtOAc (4×) and the combined organic extracts were washed with brine (1×), dried over MgSO4, filtered, concentrated to give a yellow oil. Purification by flash column chromatography on silica gel (80 g, 5% to 50% EtOAc in heptane) gave methyl 5-cyanopyrimidine-2-carboxylate (0.83 g, 5.08 mmol, 48% yield) as a white solid. LC/MS (ESI+) m/z=164.0 (M+H). Calculated for C7H5N3O2 163.0.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step Two

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